molecular formula C14H8N2Se B12914793 Cyclohepta[b][1,3]selenazolo[4,5-f]indole CAS No. 249-59-2

Cyclohepta[b][1,3]selenazolo[4,5-f]indole

Katalognummer: B12914793
CAS-Nummer: 249-59-2
Molekulargewicht: 283.20 g/mol
InChI-Schlüssel: MYWIINONSRMPIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohepta[b][1,3]selenazolo[4,5-f]indole is a complex heterocyclic compound that features a unique fusion of indole and selenazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of selenium in its structure adds to its unique chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohepta[b][1,3]selenazolo[4,5-f]indole typically involves cycloaddition reactions. One common method is the aza-Claisen rearrangement followed by intramolecular ring-closure of (cycloheptenylmethyl)benzenamine . This method is advantageous due to its mild reaction conditions and high yields.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions: Cyclohepta[b][1,3]selenazolo[4,5-f]indole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxide derivatives, while reduction could produce selenide derivatives.

Wissenschaftliche Forschungsanwendungen

Cyclohepta[b][1,3]selenazolo[4,5-f]indole has several scientific research applications:

Wirkmechanismus

The mechanism of action of Cyclohepta[b][1,3]selenazolo[4,5-f]indole involves its interaction with molecular targets such as enzymes and receptors. The selenium atom plays a crucial role in these interactions, often participating in redox reactions that modulate the activity of the target molecules. This can lead to the inhibition or activation of specific biological pathways, contributing to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Cyclohepta[b][1,3]selenazolo[4,5-f]indole is unique due to its specific fusion of indole and selenazole rings, which imparts distinct chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

249-59-2

Molekularformel

C14H8N2Se

Molekulargewicht

283.20 g/mol

IUPAC-Name

13-selena-9,15-diazatetracyclo[8.7.0.02,8.012,16]heptadeca-1(17),2,4,6,8,10,12(16),14-octaene

InChI

InChI=1S/C14H8N2Se/c1-2-4-9-10-6-13-14(17-8-15-13)7-12(10)16-11(9)5-3-1/h1-8H

InChI-Schlüssel

MYWIINONSRMPIM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=NC3=CC4=C(C=C23)N=C[Se]4)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.